molecular formula C29H35NO8 B043755 Fmoc-Gla(OtBu)2-OH CAS No. 308357-14-4

Fmoc-Gla(OtBu)2-OH

Cat. No. B043755
CAS RN: 308357-14-4
M. Wt: 525.6 g/mol
InChI Key: XJRUHYXXHXECDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Gla(OtBu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .


Synthesis Analysis

Fmoc-Gla(OtBu)2-OH is used as a reagent in peptide synthesis. It allows for selective modification of glutamic acid residues .


Molecular Structure Analysis

The molecular formula of Fmoc-Gla(OtBu)2-OH is C29H35NO8. It has a molar mass of 525.59 g/mol .


Physical And Chemical Properties Analysis

Fmoc-Gla(OtBu)2-OH has a density of 1.2±0.1 g/cm³, a boiling point of 695.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C. It has an enthalpy of vaporization of 107.0±3.0 kJ/mol and a flash point of 374.3±31.5 °C. Its index of refraction is 1.554, and it has a molar refractivity of 138.3±0.3 cm³ .

Scientific Research Applications

Blood Coagulation Research

Fmoc-Gla(OtBu)2-OH is used in the study of blood coagulation factors . The γ-carboxylation of glutamic acid, which this compound facilitates, is a modification found in these factors. Researchers can use this compound to synthesize Gla-containing peptides and study their role in blood coagulation.

Anticoagulant Drug Development

This compound can also be used in the development of novel anticoagulant drugs. By generating Gla-modified peptides, researchers can investigate their interactions with other molecules and potentially develop new drugs that inhibit blood coagulation.

Venom Research

Fmoc-Gla(OtBu)2-OH can be used in the study of certain snake and cone snail venoms . These venoms contain proteins that undergo γ-carboxylation of glutamic acid, a process that can be studied using this compound .

Peptide Synthesis

This compound is used as a building block in peptide synthesis . It allows for the introduction of γ-carboxyglutamic acid into peptides, which can then be used in various research applications .

Cell Membrane Interaction Studies

Fmoc-Gla(OtBu)2-OH can be used to synthesize Gla-containing peptides for investigating their interactions with cell membranes. This can provide valuable insights into how these peptides function within biological systems.

Protein Receptor Interaction Studies

Similarly, this compound can be used to study the interactions of Gla-containing peptides with protein receptors. This research can enhance our understanding of how these peptides interact with receptors and potentially influence cellular processes.

Mechanism of Action

Mode of Action

Its role is to deliver the Gla residue into synthetic peptides. The γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Biochemical Pathways

The compound affects the biochemical pathways related to blood coagulation. The γ-carboxylation of glutamic acid, facilitated by this compound, is a critical step in the activation of several blood coagulation factors . This modification allows these factors to bind calcium ions, which is necessary for their function in the coagulation cascade .

Result of Action

The introduction of the Gla residue into synthetic peptides by this compound enables these peptides to bind calcium ions. This is particularly important in the case of blood coagulation factors, where calcium binding is necessary for their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of γ-carboxylation could be affected by the pH and temperature of the reaction environment. .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Fmoc-Gla(OtBu)2-OH can be found on the Merck website . It is recommended to refer to this document for comprehensive safety and hazard information.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUHYXXHXECDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407723
Record name 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gla(OtBu)2-OH

CAS RN

308357-14-4
Record name 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Gla(OtBu)2-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Gla(OtBu)2-OH
Reactant of Route 3
Fmoc-Gla(OtBu)2-OH
Reactant of Route 4
Fmoc-Gla(OtBu)2-OH
Reactant of Route 5
Fmoc-Gla(OtBu)2-OH
Reactant of Route 6
Fmoc-Gla(OtBu)2-OH

Q & A

Q1: What is the significance of Fmoc-Gla(OtBu)2-OH in the context of the research presented?

A1: Fmoc-Gla(OtBu)2-OH, or N-Fmoc-L-γ-Carboxyglutamic Acid γ,γ-Di-t-Butyl Ester, is a protected form of γ-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS) []. The abstract mentions that the novel conotoxin TxIC discovered in the study contains a high degree of post-translational modifications, including the incorporation of γ-carboxyglutamic acid []. While the study doesn't explicitly state that Fmoc-Gla(OtBu)2-OH was used in their synthesis, it's plausible that a similar protected Gla derivative was employed to incorporate this unusual amino acid during the production of synthetic TxIC analogues for their pharmacological characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.